molecular formula C10H6BrNO3 B15133504 7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid

7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid

Cat. No.: B15133504
M. Wt: 268.06 g/mol
InChI Key: VKKQGEWPWLBEFK-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction is a classical method used for the construction of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis. These methods offer advantages in terms of yield, efficiency, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the bromine atom and oxo group, resulting in different chemical properties and biological activities.

    7-Chloro-2-oxo-4aH-quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    2-Oxo-4aH-quinoline-4-carboxylic acid:

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4,6H,(H,14,15)

InChI Key

VKKQGEWPWLBEFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=C(C21)C(=O)O)Br

Origin of Product

United States

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